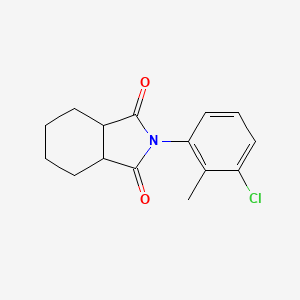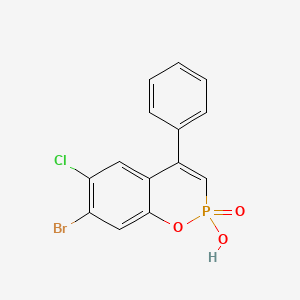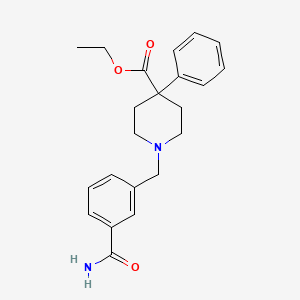
(2Z)-3-(2,3-dibromo-4-hydroxy-5-methoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-2-(2,3-DIBROMO-4-HYDROXY-5-METHOXYPHENYL)-1-(4-NITROPHENYL)-1-ETHENYL CYANIDE is an organic compound characterized by its complex structure, which includes bromine, hydroxyl, methoxy, nitro, and cyano functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(2,3-DIBROMO-4-HYDROXY-5-METHOXYPHENYL)-1-(4-NITROPHENYL)-1-ETHENYL CYANIDE typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Introduction of bromine atoms to the phenyl ring.
Hydroxylation and Methoxylation: Addition of hydroxyl and methoxy groups.
Nitration: Introduction of the nitro group.
Formation of the Ethenyl Cyanide Moiety: This step involves the formation of the double bond and the cyano group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and methoxy groups.
Reduction: The nitro group can be reduced to an amine.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted phenyl derivatives.
科学研究应用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Activity: Potential use in the development of pharmaceuticals due to its unique functional groups.
Medicine
Drug Development: Exploration of its potential as a therapeutic agent.
Industry
Materials Science: Potential use in the development of new materials with specific properties.
作用机制
The mechanism of action of (Z)-2-(2,3-DIBROMO-4-HYDROXY-5-METHOXYPHENYL)-1-(4-NITROPHENYL)-1-ETHENYL CYANIDE would depend on its specific application. For example, in medicinal chemistry, it might interact with specific enzymes or receptors, altering their activity. The presence of multiple functional groups allows for diverse interactions at the molecular level.
相似化合物的比较
Similar Compounds
(Z)-2-(2,3-DIBROMO-4-HYDROXY-5-METHOXYPHENYL)-1-(4-NITROPHENYL)-1-ETHENYL CYANIDE: can be compared with other compounds containing similar functional groups, such as:
Uniqueness
The uniqueness of (Z)-2-(2,3-DIBROMO-4-HYDROXY-5-METHOXYPHENYL)-1-(4-NITROPHENYL)-1-ETHENYL CYANIDE lies in its combination of functional groups, which can impart unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
属性
分子式 |
C16H10Br2N2O4 |
|---|---|
分子量 |
454.07 g/mol |
IUPAC 名称 |
(Z)-3-(2,3-dibromo-4-hydroxy-5-methoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile |
InChI |
InChI=1S/C16H10Br2N2O4/c1-24-13-7-10(14(17)15(18)16(13)21)6-11(8-19)9-2-4-12(5-3-9)20(22)23/h2-7,21H,1H3/b11-6+ |
InChI 键 |
DCWXWUAOIZYMGK-IZZDOVSWSA-N |
手性 SMILES |
COC1=C(C(=C(C(=C1)/C=C(\C#N)/C2=CC=C(C=C2)[N+](=O)[O-])Br)Br)O |
规范 SMILES |
COC1=C(C(=C(C(=C1)C=C(C#N)C2=CC=C(C=C2)[N+](=O)[O-])Br)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(5Z)-4-[5-(5-bromo-2-hydroxyphenyl)-3-phenyl-1H-pyrazol-1-yl]-5-(4-methoxybenzylidene)-1,3-thiazolidin-2-one](/img/structure/B11098465.png)
![4-[(E)-[(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)imino]methyl]-2-methoxyphenyl acetate](/img/structure/B11098468.png)
![2-({4-allyl-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B11098476.png)
![2-{[1-(4-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-4-methyl-6-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B11098482.png)
![N-(3,4-dimethylphenyl)bicyclo[6.1.0]nonane-9-carboxamide](/img/structure/B11098498.png)

![N-(2-{2-[(Z)-1-(3-Bromo-2-hydroxy-5-nitrophenyl)methylidene]hydrazino}-2-oxoethyl)-3,4-dimethoxybenzamide](/img/structure/B11098511.png)

![2,5-dimethoxy-N-{2-[(2-nitrophenyl)sulfanyl]phenyl}-4-(phenylcarbonyl)benzamide](/img/structure/B11098519.png)
![2-(5-ethyl-1,3-benzoxazol-2-yl)-4-{[(Z)-(3-iodophenyl)methylidene]amino}phenol](/img/structure/B11098531.png)

![4-(6-Amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-C]pyrazol-4-YL)-2,6-dimethoxyphenyl 4-morpholinecarboxylate](/img/structure/B11098539.png)

